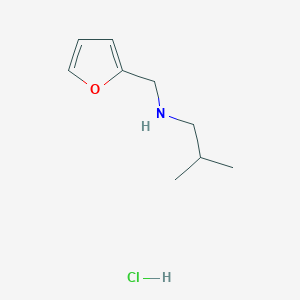

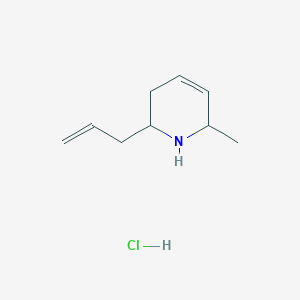

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride

Descripción general

Descripción

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 . It has a molecular weight of 256.72858 .

Molecular Structure Analysis

The InChI code for 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride is 1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación

Synthesis and Characterization of Organosoluble Polymers

Organo-soluble, shape-persistent oligo- and poly(p-benzamide)s, synthesized with solubilizing side chains, exhibit good solubility and high aggregation tendency in polar and nonpolar organic solvents. These materials form micrometer-sized rigid superstructures in solution, as explored through various spectroscopic and microscopic techniques, highlighting their potential in creating advanced supramolecular assemblies with specific physical properties (Seyler & Kilbinger, 2009).

Exploration of Polymorphism in Pharmaceutical Compounds

Studies on polymorphism, such as those conducted on 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), reveal insights into the crystalline forms of pharmaceutical compounds. Different crystalline forms exhibit unique physical and chemical properties, impacting their stability, solubility, and bioavailability, which are critical factors in drug development and delivery systems (Yanagi et al., 2000).

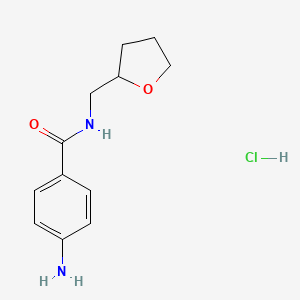

Antioxidant Activity of Amino-Substituted Benzamides

Amino-substituted benzamide derivatives demonstrate significant antioxidant activity by scavenging free radicals, as explored through electrochemical studies. Understanding the electrochemical oxidation mechanisms of these compounds provides insights into their potential therapeutic applications as antioxidants, contributing to the development of novel treatments for oxidative stress-related diseases (Jovanović et al., 2020).

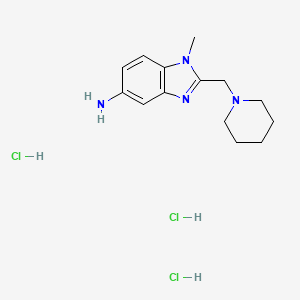

Development of Novel Inhibitors

Research on benzamide derivatives, such as the synthesis of 4-amino-N-(4-sulfamoylphenyl)benzamide, has led to the discovery of compounds with effective inhibitory activity against carbonic anhydrase isoforms. These findings have implications for the treatment of various diseases, including glaucoma, epilepsy, and cancer, by modulating the activity of carbonic anhydrases, which are enzymes critical for pH regulation and ion transport in cells (Ulus et al., 2013).

Advanced Materials and Nanochemistry

Studies on compounds like pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides showcase the development of materials with aggregation enhanced emission and multi-stimuli-responsive properties. These materials are promising for applications in optoelectronics, sensing, and imaging, where their unique luminescent properties and responsiveness to external stimuli can be leveraged for innovative technologies (Srivastava et al., 2017).

Safety and Hazards

Direcciones Futuras

The future directions for research on 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride are not specified in the available literature. Given its complex structure, it could be of interest in the field of organic chemistry for the development of new synthetic methods or as a building block for the synthesis of biologically active compounds .

Propiedades

IUPAC Name |

4-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11;/h3-6,11H,1-2,7-8,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVNYSFGIGCMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)

![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)

![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3085615.png)

amine hydrochloride](/img/structure/B3085627.png)

![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)

![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3085666.png)